molecular formula C8H10Cl2FN B1427801 (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1313593-59-7

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No. B1427801
CAS RN: 1313593-59-7
M. Wt: 210.07 g/mol
InChI Key: CEVBNFPEJNNLJJ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, also known as (S)-CFT, is an organofluorine compound that has been used in various scientific research applications. It is a chiral compound, meaning it has two distinct forms that are mirror images of each other. The compound has been studied for its biochemical and physiological effects, and has been found to have potential applications in the areas of drug development and medical research.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • A series of chalcones possessing N-substituted ethanamine, including derivatives of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, were synthesized and studied for their antiamoebic activity. These compounds showed significant activity against the HM1: IMSS strain of Entamoeba histolytica, surpassing the standard drug metronidazole in some cases (Zaidi et al., 2015).

  • A research focused on the synthesis of NK(1) receptor antagonist Aprepitant included the use of related compounds to this compound. This study highlighted an efficient, stereoselective synthesis approach, useful in pharmaceutical applications (Brands et al., 2003).

Antimicrobial and Antifungal Properties

  • Novel amides synthesized from this compound were examined for their antimicrobial and antifungal activities. Some of these compounds showed activity comparable or slightly better than standard drugs like chloramphenicol and amphotericin B (Pejchal et al., 2015).

Sensor Applications

  • The compound was used in the development of efficient, simple, and rapid fluorometric sensors for the detection of mercury(II) ions. These sensors based on compounds like this compound were able to detect mercury ions at very low concentrations, demonstrating its potential in environmental monitoring (Wanichacheva et al., 2010).

properties

IUPAC Name

(1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVBNFPEJNNLJJ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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